Clinoposaponin VI

描述

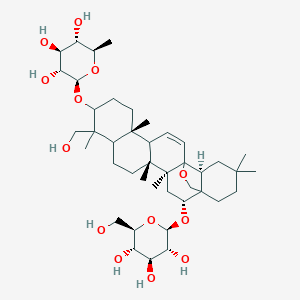

Clinoposaponin VI is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze. This compound belongs to the oleanane-type triterpenoid saponins and is known for its diverse biological activities, including anti-inflammatory, immunosuppressive, and cardioprotective properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Clinoposaponin VI involves the extraction of the compound from the plant Clinopodium chinense. The extraction process typically includes the following steps:

Collection and Drying: The aerial parts of Clinopodium chinense are collected and dried.

Extraction: The dried plant material is extracted using solvents such as methanol or ethanol.

Fractionation: The extract is fractionated using techniques like column chromatography to isolate the triterpenoid saponins.

Purification: The isolated fractions are further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and large-scale chromatography are employed to enhance yield and purity .

化学反应分析

Types of Reactions

Clinoposaponin VI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Glycosylation: The compound can undergo glycosylation to form different glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis uses specific glycosidases.

Glycosylation: Glycosylation reactions often use glycosyl donors such as glycosyl halides in the presence of catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Aglycone and sugar moieties.

Glycosylation: Various glycosides.

科学研究应用

Clinoposaponin VI has several scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its protective effects against anoxia/reoxygenation-induced apoptosis in H9c2 cells.

Medicine: Explored for its potential anti-inflammatory, immunosuppressive, and cardioprotective properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

Clinoposaponin VI exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Immunosuppressive: Modulates the activity of immune cells and suppresses immune responses.

Cardioprotective: Protects cardiac cells from oxidative stress and apoptosis by activating antioxidant pathways.

相似化合物的比较

Similar Compounds

Clinopoursaponins A–D: Ursane-type triterpenoid saponins isolated from Clinopodium chinense.

Clinopodiside VII–XII: Oleanane-type triterpenoid saponins similar to Clinoposaponin VI.

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent biological activities, particularly its cardioprotective effects .

生物活性

Clinoposaponin VI is a triterpenoid saponin isolated from Clinopodium gracile and Clinopodium micranthum, which are known for their diverse biological activities. This compound, like other saponins, exhibits various pharmacological effects, including anti-inflammatory, cytotoxic, and hepatoprotective properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

This compound belongs to the oleanane-type triterpenoid saponins. The structural formula indicates multiple functional groups that contribute to its bioactivity. The presence of hydroxyl groups enhances its solubility and interaction with biological membranes.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses. In vitro studies showed that it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

2. Cytotoxic Effects

This compound exhibits cytotoxic activity against various cancer cell lines. A study reported that it significantly inhibits the proliferation of HL60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cells. The mechanism involves inducing apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

3. Hepatoprotective Properties

The hepatoprotective effects of this compound have been evaluated in models of liver injury induced by toxins such as carbon tetrachloride (CCl4). It was found to reduce liver enzyme levels (ALT, AST) and improve histopathological parameters, suggesting a protective effect against oxidative stress and inflammation .

Case Studies

-

Study on Anti-inflammatory Mechanism :

- Objective : To investigate the effect of this compound on NF-κB signaling.

- Methods : Macrophages were treated with this compound followed by stimulation with LPS.

- Results : Significant reduction in NF-κB activation and cytokine production was observed.

- : this compound effectively modulates inflammatory responses through NF-κB inhibition .

-

Cytotoxicity Evaluation :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methods : MTT assay was used to evaluate cell viability after treatment with this compound.

- Results : IC50 values indicated potent cytotoxicity against HL60 and A549 cells.

- : The compound shows promise as an anticancer agent due to its ability to induce apoptosis .

Data Summary

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-28(45)30(47)32(49)34(52-21)54-26-10-11-37(4)23(38(26,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)27(17-40(39,42)7)55-35-33(50)31(48)29(46)22(18-43)53-35/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26?,27-,28-,29-,30+,31+,32-,33-,34+,35+,37+,38?,39-,40+,41?,42?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCPOQVJMHDAOS-ZWOXGIEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@H](C7([C@@H]5CC(CC7)(C)C)CO6)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934403 | |

| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152020-03-6 | |

| Record name | Clinoposaponin VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。